

# "3-Bromo-4-methoxyphenylacetic acid" physical and chemical properties

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## Compound of Interest

Compound Name: 3-Bromo-4-methoxyphenylacetic acid

Cat. No.: B1266610

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An In-depth Technical Guide to **3-Bromo-4-methoxyphenylacetic acid**

## Introduction

**3-Bromo-4-methoxyphenylacetic acid**, with the CAS Number 774-81-2, is a substituted aromatic carboxylic acid.<sup>[1][2]</sup> Its chemical structure, featuring a bromine atom and a methoxy group on the phenyl ring attached to an acetic acid moiety, makes it a valuable intermediate and building block in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its applications in the development of complex molecules. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Physical and Chemical Properties

The fundamental physical and chemical properties of **3-Bromo-4-methoxyphenylacetic acid** are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
IUPAC Name	2-(3-bromo-4-methoxyphenyl)acetic acid	<a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	245.07 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White crystalline powder	<a href="#">[3]</a>
Melting Point	113.15–114.05 °C (386.3–387.2 K)	<a href="#">[4]</a>
pKa (Predicted)	4.27 ± 0.10	<a href="#">[3]</a>
Solubility	Soluble in Methanol	<a href="#">[3]</a>
XLogP3	2	
Hydrogen Bond Donor Count	1	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[2]</a>

## Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of **3-Bromo-4-methoxyphenylacetic acid**.

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): The proton NMR spectrum shows characteristic peaks at δ 3.56 (2H, singlet, -CH<sub>2</sub>), δ 3.89 (3H, singlet, -OCH<sub>3</sub>), δ 6.86 (1H, doublet), δ 7.19 (1H, double doublet), and δ 7.48 (1H, doublet).[\[4\]](#)
- <sup>13</sup>C NMR (CDCl<sub>3</sub>): The carbon NMR spectrum displays signals at δ 39.9 (-CH<sub>2</sub>), 56.5 (-OCH<sub>3</sub>), 111.9, 112.2, 127.0, 129.6, 134.6, 155.5 (aromatic carbons), and 178.0 (-COOH).[\[4\]](#)
- Mass Spectrometry (GC-MS): The mass spectrum exhibits a top peak at an m/z of 199 and a second highest peak at m/z 201, which is characteristic of a compound containing a single bromine atom.[\[2\]](#)[\[5\]](#)

- Infrared (IR) Spectrum: The IR spectrum for this compound is available and can be used for structural confirmation.[5]

## Experimental Protocols

### Synthesis of 3-Bromo-4-methoxyphenylacetic acid via Regioselective Bromination

This protocol details the synthesis of the title compound from 4-methoxyphenylacetic acid, a method that has been reported to yield the product in high purity and an 84% yield.[4]

#### Materials:

- 4-Methoxyphenylacetic acid (starting material)[6]
- Acetic acid (solvent)
- Bromine
- Ice-water
- Xylene (for recrystallization)

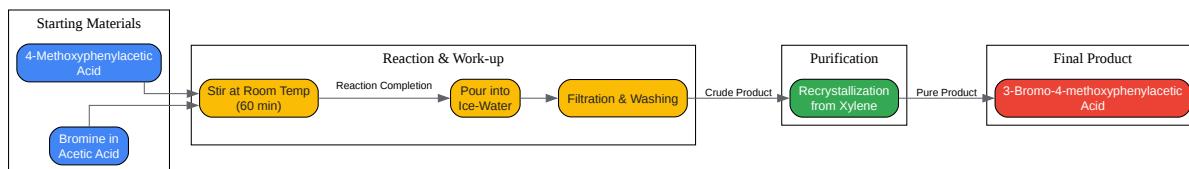
#### Procedure:

- A solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in acetic acid (60 ml) is prepared in a suitable reaction vessel with stirring.[4]
- A solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in acetic acid (30 ml) is added dropwise to the stirred solution over a period of 30 minutes.[4]
- The reaction mixture is stirred at room temperature for an additional 60 minutes.[4]
- The mixture is then poured into 500 ml of ice-water, resulting in a pale yellow, turbid mixture. [4]
- This mixture is stirred for 10 minutes, after which the solid product is collected by filtration.[4]

- The collected solid is rinsed with ice-water (3 x 10 ml) and air-dried for 20 minutes.[4]
- The crude product is purified by recrystallization from hot xylene to afford **3-Bromo-4-methoxyphenylacetic acid** as a white crystalline powder.[4]

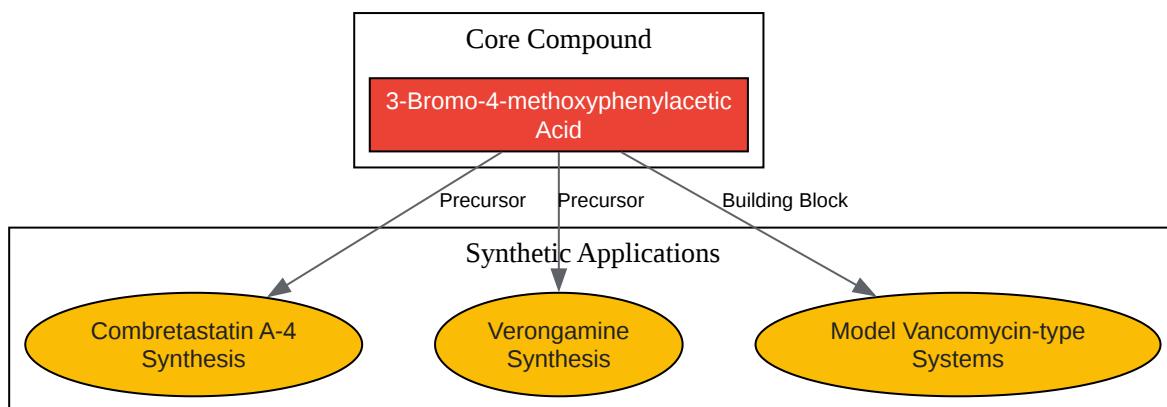
## Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the role of **3-Bromo-4-methoxyphenylacetic acid** as a key synthetic intermediate.



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Caption: Synthesis workflow for **3-Bromo-4-methoxyphenylacetic acid**.



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Caption: Role as a precursor in natural product synthesis.

## Applications in Synthesis

**3-Bromo-4-methoxyphenylacetic acid** is a notable precursor in the synthesis of several biologically active natural products. Its utility has been demonstrated in the total synthesis of compounds such as:

- Combretastatin A-4: A potent anti-cancer agent that inhibits tubulin polymerization.[4]
- Verongamine: A bioactive marine natural product.[4]
- Model Vancomycin-type systems: Used in the study and development of glycopeptide antibiotics.[4]

The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the carboxylic acid and methoxy groups provide additional handles for chemical modification, making it a versatile tool for medicinal chemists.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Bromo-4-methoxyphenylacetic acid** is classified as harmful if swallowed (Acute Toxicity 4, Oral) and very toxic to aquatic life (Aquatic Acute 1).[2][7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.[7] It should be stored in a dry, well-ventilated place.[3]

## Conclusion

**3-Bromo-4-methoxyphenylacetic acid** is a well-characterized compound with defined physical, chemical, and spectral properties. The availability of a reliable synthetic protocol makes it an accessible intermediate for research and development. Its proven application in the synthesis of complex and medicinally relevant molecules underscores its importance in the field

of organic and medicinal chemistry. This guide provides the core technical information required for its effective use by scientific professionals.

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